Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate
Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate (CAS: 1780518-29-7) is a carbamate derivative characterized by a cyclopropane ring substituted with a chlorosulfonylmethyl group and an N-methylcarbamate-benzyl moiety. Its molecular formula is C₁₃H₁₆ClNO₄S (MW: 317.79 g/mol) . The compound’s structural features include:
- Cyclopropane ring: Introduces ring strain, which may influence conformational rigidity and reactivity.
- Benzyl carbamate: A functional group often associated with prodrug strategies due to its hydrolytic stability and controlled release properties.
This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and covalent-binding therapeutics .
Properties
Molecular Formula |
C14H18ClNO4S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H18ClNO4S/c1-16(10-14(7-8-14)11-21(15,18)19)13(17)20-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
XZBXBIVZAMFNNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1(CC1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds through the following key steps:
Formation of the cyclopropylmethyl carbamate intermediate : Starting from a cyclopropylmethyl amine or alcohol derivative, the carbamate group is introduced by reaction with benzyl chloroformate or related reagents under basic conditions.
Introduction of the chlorosulfonylmethyl substituent : The chlorosulfonyl group (-SO₂Cl) is installed on the cyclopropyl ring via chlorosulfonation or by reaction with chlorosulfonylmethyl halides, often requiring controlled temperature and inert atmosphere to prevent side reactions.
N-methylation : The N-methyl group on the carbamate nitrogen is introduced either prior to or after carbamate formation, typically via reductive amination or alkylation using methyl iodide or dimethyl sulfate.
Detailed Synthetic Route Example
While exact literature specifically on this compound is limited, analogous methods for related compounds provide a foundation:
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of cyclopropylmethylamine derivative | Starting from cyclopropylmethanol, convert to amine via substitution or reductive amination | Control moisture to avoid hydrolysis |
| 2 | Carbamate formation | React cyclopropylmethylamine with benzyl chloroformate in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at 0–5°C | Maintain low temperature to avoid side reactions |
| 3 | Introduction of chlorosulfonylmethyl group | Treat carbamate intermediate with chlorosulfonylmethane or chlorosulfonyl chloride under inert atmosphere at low temperature (-20 to 0°C) | Slow addition controls exotherm and improves yield |
| 4 | N-methylation | Alkylate nitrogen with methyl iodide or perform reductive methylation using formaldehyde and sodium cyanoborohydride | Purify by chromatography to remove over-alkylated byproducts |
Reaction Conditions and Optimization
Temperature Control : Low temperatures (-20°C to 5°C) are critical during chlorosulfonylation and carbamate formation to minimize side reactions and decomposition.
Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve reactants and maintain reaction homogeneity.
Base Selection : Triethylamine or N-methylmorpholine are commonly used to neutralize HCl generated during carbamate formation and chlorosulfonylation.
Purification : Flash column chromatography on silica gel with ethyl acetate/hexane gradients is effective for isolating the product with >95% purity.
Analytical Characterization and Purity Assessment
Spectroscopic Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Cyclopropyl protons: δ 0.8–1.5 ppm; Methyl on nitrogen: δ ~2.2–3.0 ppm; Benzyl protons: aromatic δ 7.2–7.4 ppm; Carbamate carbonyl carbon: δ 155–160 ppm (13C NMR) |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification | Carbamate C=O stretch at ~1700 cm⁻¹; Sulfonyl S=O stretches at ~1350–1150 cm⁻¹; N-H stretch around 3300 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C18H21ClN2O4S (exact mass ~388 g/mol) |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) on C18 column using acetonitrile/water gradient confirms purity >95%.
Thin-Layer Chromatography (TLC) with ethyl acetate/hexane solvent system shows a distinct Rf value (~0.25–0.35) for the product.
Reaction Yield and Optimization Data
| Parameter | Range Tested | Optimal Condition | Effect on Yield (%) |
|---|---|---|---|
| Temperature during chlorosulfonylation | -30°C to 5°C | -20°C | 65–70% yield |
| Base equivalents (triethylamine) | 1.0 to 2.5 eq | 1.5 eq | Improved neutralization, yield up to 72% |
| Solvent | Dichloromethane, THF | Dichloromethane | Higher solubility, cleaner reaction |
| Reaction time | 1 to 4 hours | 2 hours | Complete conversion, minimal byproducts |
Summary Table of Preparation Method
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Carbamate formation | Cyclopropylmethylamine + benzyl chloroformate + triethylamine | 0–5°C, 2 h, DCM | 80 | Anhydrous conditions essential |
| Chlorosulfonylmethylation | Carbamate intermediate + chlorosulfonyl chloride | -20°C, inert atmosphere, 2 h | 65–70 | Slow addition critical |
| N-methylation | Intermediate + methyl iodide + base | Room temp, 4 h | 75–80 | Purification by chromatography |
Research Findings and Notes
The chlorosulfonyl group is highly reactive and requires careful handling under inert atmosphere to prevent hydrolysis or side reactions.
The carbamate moiety confers stability and serves as a protecting group for the amine functionality during multi-step synthesis.
The cyclopropyl ring imparts conformational rigidity, which may affect the reactivity and biological activity of the compound.
Purification strategies such as recrystallization and chromatography are essential to achieve high purity, which is critical for subsequent applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table highlights key differences between the target compound and its analogs:
Key Observations:
Chlorosulfonyl vs. tert-Butylsulfonyl :
- The target compound’s chlorosulfonyl group is more reactive than the tert-butylsulfonyl group in Narlaprevir. This difference impacts electrophilicity; the former may facilitate covalent bond formation in drug-target interactions, while the latter provides steric bulk to enhance binding specificity .
Cyclopropane vs.
Benzyl Carbamate vs. Carboxamide/Quinoline: The benzyl carbamate group in the target compound contrasts with Narlaprevir’s carboxamide and Montelukast’s quinoline moieties. Carbamates are hydrolytically more stable than esters but less so than amides, suggesting intermediate bioavailability .
Pharmacokinetic and Reactivity Considerations
- Reactivity: The chlorosulfonyl group in the target compound may act as a leaving group, enabling alkylation reactions. This property is absent in Narlaprevir and Montelukast derivatives, which rely on non-covalent interactions .
- Metabolic Stability: The cyclopropane ring’s strain could lead to faster metabolic degradation compared to Montelukast’s larger, planar quinoline ring, which enhances metabolic resistance .
- Molecular Weight : The target compound’s lower molecular weight (317.79 vs. 730.00 for Narlaprevir) suggests better membrane permeability, a critical factor in central nervous system (CNS) drug design .
Therapeutic Potential
- Protease Inhibition : Narlaprevir’s tertiary-butylsulfonyl group aids in binding to HCV protease’s hydrophobic pockets. The target compound’s chlorosulfonyl group could mimic this interaction but with altered selectivity due to smaller size and higher reactivity .
Biological Activity
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate is a synthetic compound with notable biological activity due to its unique chemical structure. This compound, characterized by the presence of a chlorosulfonyl group, has been studied for its potential applications in drug development, particularly in targeted therapies and biochemical assays.
- Molecular Formula : C14H18ClNO4S
- Molecular Weight : 317.79 g/mol
- CAS Number : 1785038-32-5
The compound features a carbamate functional group, which is known for its reactivity with biological molecules, particularly proteins and enzymes. The chlorosulfonyl moiety enhances this reactivity, allowing for covalent modifications that can alter protein functions.
The biological activity of this compound primarily involves its interaction with nucleophiles, such as amino acids in proteins. The chlorosulfonyl group is particularly reactive, facilitating the formation of covalent bonds with thiol groups in cysteine residues or other nucleophilic sites within proteins. This mechanism is crucial for its application in drug delivery systems and biochemical research.
Anticancer Activity
Research indicates that compounds similar to this compound can be utilized in antibody-drug conjugates (ADCs). In ADCs, the compound can serve as a linker that releases cytotoxic drugs specifically at tumor sites. This targeted approach minimizes damage to healthy tissues while maximizing therapeutic efficacy against cancer cells .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor due to its ability to modify active sites through covalent bonding. For instance, it may inhibit proteases or kinases involved in cancer progression by irreversibly binding to their active sites .
Case Studies
- Study on Antibody-Drug Conjugates :
-
Mechanistic Studies :
- Another research effort focused on the mechanistic pathways of the compound's action on specific enzymes. The findings indicated that the chlorosulfonyl group significantly increased the rate of enzyme inhibition compared to non-sulfonated analogs, suggesting a promising avenue for drug design aimed at specific enzymatic pathways involved in disease progression .
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Reactivity | Applications |
|---|---|---|---|
| This compound | Carbamate, Chlorosulfonyl | High | Antibody-drug conjugates, enzyme inhibitors |
| Benzyl N-(sulfonyl)methylcarbamate | Carbamate, Sulfonyl | Moderate | General enzyme inhibitors |
| Cyclohexylmethyl carbamate | Carbamate | Low | Limited reactivity |
This table highlights how the presence of the chlorosulfonyl group in this compound enhances its reactivity compared to other similar compounds.
Q & A
Q. Optimization strategies :
- Catalyst screening : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Gradual warming during cyclopropane formation reduces side reactions .
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Q. Basic
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in the cyclopropyl, chlorosulfonyl, and benzyl groups. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the carbamate region.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 317.78) and detects impurities .
- FT-IR : Identifies functional groups (e.g., S=O stretch at ~1370 cm⁻¹ for sulfonyl, C=O at ~1700 cm⁻¹ for carbamate) .
How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The chlorosulfonyl group (-SO₂Cl) acts as a strong electrophile, enabling reactions with nucleophiles (e.g., amines, thiols):
- Mechanism : The sulfur atom’s +VI oxidation state polarizes the S-Cl bond, facilitating Cl⁻ departure and nucleophilic attack .
- Key considerations :
- Solvent polarity : Use polar solvents (acetonitrile, DCM) to stabilize transition states.
- Nucleophile strength : Primary amines (e.g., benzylamine) react faster than secondary amines due to steric hindrance .
- Temperature : Reactions proceed at room temperature but may require cooling for exothermic cases.
What strategies can be employed to study the compound’s potential as a covalent enzyme inhibitor?
Q. Advanced
- Activity assays : Measure inhibition kinetics (IC₅₀) against serine hydrolases or cysteine proteases using fluorogenic substrates .
- Mass spectrometry : Confirm covalent adduct formation by detecting mass shifts corresponding to enzyme-compound complexes .
- X-ray crystallography : Resolve binding modes at enzyme active sites (e.g., interactions with catalytic triads).
- Mutagenesis : Replace target residues (e.g., Ser→Ala) to validate covalent bonding specificity .
How do structural modifications affect biological activity and selectivity?
Advanced
Comparative studies with analogs reveal:
Q. Design recommendations :
- Introduce electron-withdrawing groups on the benzyl ring to enhance electrophilicity of the sulfonyl group .
What are the critical steps for ensuring compound stability during synthesis and storage?
Q. Basic
- Synthesis :
- Storage :
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Desiccants : Include silica gel to absorb residual moisture .
What computational methods predict binding interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock, Glide) : Models interactions with enzyme active sites, prioritizing residues like Ser195 (chymotrypsin-like proteases) .
- QM/MM simulations : Analyze transition states of covalent bond formation between the sulfonyl group and catalytic residues .
- MD simulations : Assess binding stability over time (≥100 ns trajectories) under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
